Cas no 331770-21-9 (Aurora kinase inhibitor-2)

Aurora kinase inhibitor-2 structure
Nombre del producto:Aurora kinase inhibitor-2
Aurora kinase inhibitor-2 Propiedades químicas y físicas
Nombre e identificación
-
- Benzamide, N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-
- Aurora Kinase Inhibitor II
- Aurora Kinase Inhibitor II NEW
- N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide
- 4-(4'-Benzamidoanilino)-6,7-dimethoxyquinazoline
- AC1O7M16
- Anilinoquinazoline1
- CBiol_002061
- CHEMBL382590
- K00590a
- quinazoline deriv. 1
- SureCN1066538
- N-{4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl}benzamide
- GTPL5930
- 4-(4′-Benzamidoanilino)-6,7-dimethoxyquinazoline
- BDBM12403
- Bio1_000347
- HMS3229A17
- Bio1_001325
- Bio1_000836
- Q27074624
- N-[4-
- Aurora kinase inhibitor-2
- EX-A7555
- NCGC00487129-01
- N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide
- DTXSID00425012
- UNII-57YX8GY957
- SCHEMBL1066538
- CS-0045282
- G13829
- 331770-21-9
- AKOS040759631
- Benzamide, N-(4-((6,7-dimethoxy-4-quinazolinyl)amino)phenyl)-
- DB-101606
- J-019067
- N-(4-((6,7-Dimethoxy-4-quinazolinyl)amino)phenyl)benzamide
- CCG-206735
- 57YX8GY957
- MS-26799
- N-(4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenyl)benzamide
- Aurora Kinase Inhibitor 2
- SDCCGSBI-0086659.P003
- HY-112355
-
- Renchi: 1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26)
- Clave inchi: IMYVCWQAHSYYOO-UHFFFAOYSA-N
- Sonrisas: O(C)C1C(=CC2=C(C=1)C(=NC=N2)NC1C=CC(=CC=1)NC(C1C=CC=CC=1)=O)OC
Atributos calculados
- Calidad precisa: 400.15354051g/mol
- Masa isotópica única: 400.15354051g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 6
- Complejidad: 549
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 85.4
- Xlogp3: 4.2
Aurora kinase inhibitor-2 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-112355-25mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 25mg |
¥6555 | 2024-05-24 | |
eNovation Chemicals LLC | Y1249541-25mg |
N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide |
331770-21-9 | 99% | 25mg |
$325 | 2024-06-05 | |
eNovation Chemicals LLC | Y1249541-50mg |
N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide |
331770-21-9 | 99% | 50mg |
$535 | 2024-06-05 | |
eNovation Chemicals LLC | Y1249541-5mg |
N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide |
331770-21-9 | 99% | 5mg |
$145 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9040-50 mg |
Aurora Kinase Inhibitor II |
331770-21-9 | 99.15% | 50mg |
¥14800.00 | 2022-02-28 | |
MedChemExpress | HY-112355-50mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 50mg |
¥9833 | 2024-05-24 | |
MedChemExpress | HY-112355-5mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 5mg |
¥2426 | 2024-05-24 | |
ChemScence | CS-0045282-100mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 100mg |
$2750.0 | 2022-04-27 | |
ChemScence | CS-0045282-50mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 50mg |
$1870.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65576-500ug |
Aurora Kinase Inhibitor II |
331770-21-9 | 98% | 500ug |
¥740.00 | 2023-09-08 |
Aurora kinase inhibitor-2 Literatura relevante
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
331770-21-9 (Aurora kinase inhibitor-2) Productos relacionados
- 863594-54-1(4-ethyl-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide)
- 454677-56-6((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylbutanoate)
- 2411294-21-6(2-chloro-N-({6-oxabicyclo3.2.1oct-3-en-1-yl}methyl)acetamide)
- 1262009-76-6(5-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid)
- 2138530-32-0(N,4,4-trimethyl-3-(thiophen-3-yl)cyclohexan-1-amine)
- 7726-45-6(5-phenylpentanenitrile)
- 399005-16-4(2-(6-bromo-2-methoxynaphthalen-1-yl)-1-(morpholin-4-yl)ethan-1-one)
- 1356067-77-0(5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile)
- 1785592-06-4(6-Methoxy-2-methylquinazoline-4-carboxylic acid)
- 2171231-43-7((2S)-2-amino-7-cyclopropylheptanoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:331770-21-9)Aurora kinase inhibitor-2

Pureza:99%/99%/99%
Cantidad:25mg/50mg/100mg
Precio ($):297.0/505.0/859.0